molecular formula C22H17BrN2O3 B11959841 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione

2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione

Cat. No.: B11959841
M. Wt: 437.3 g/mol
InChI Key: GUGYPBUGIUBMBK-UHFFFAOYSA-N
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Description

This compound is a brominated isoindole-1,3-dione derivative featuring a benzyloxy-substituted phenylaminomethyl group at the 2-position. The isoindole-dione core is a bicyclic structure with two ketone groups, contributing to its planar, electron-deficient aromatic system.

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

5-bromo-2-[(4-phenylmethoxyanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H17BrN2O3/c23-16-6-11-19-20(12-16)22(27)25(21(19)26)14-24-17-7-9-18(10-8-17)28-13-15-4-2-1-3-5-15/h1-12,24H,13-14H2

InChI Key

GUGYPBUGIUBMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the benzyloxyphenylamine intermediate. This intermediate is then reacted with a brominated isoindole derivative under specific conditions to yield the final product. Common reagents used in these reactions include brominating agents, amines, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce an amine-substituted isoindole.

Scientific Research Applications

2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and applications:

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
2-({[4-(Benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione (Target) Isoindole-1,3-dione 5-Bromo, 2-(4-benzyloxy-phenylaminomethyl) C22H18BrN2O3 Not specified N/A
2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione (Folpet) Isoindole-1,3-dione 2-(Trichloromethylthio) C9H4Cl3NO2S Pesticide (fungicide)
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3-dione Isoindole-1,3-dione 2-(Oxazolidinyl-morpholinone-phenyl) C25H23N3O7 Pharmaceutical API
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole 5-Fluoro, 2-carboxamide, N-linked 4-benzoylphenyl C22H15FN2O2 Research compound

Substituent Effects and Reactivity

  • Halogen Substituents: The 5-bromo group in the target compound contrasts with 5-fluoro in the indole derivative (Table 1, Row 4) . Folpet’s trichloromethylthio group (Cl3C-S-) is highly electrophilic, contributing to its fungicidal activity by reacting with thiol groups in fungal enzymes .
  • This differs from Folpet’s simpler trichloromethylthio group and the pharmaceutical API’s oxazolidinyl-morpholinone moiety, which likely improves solubility and target specificity .

Research Findings and Implications

  • Thermal Stability : Folpet’s melting point (~250°C) aligns with isoindole-dione derivatives’ generally high thermal stability, suggesting the target compound may exhibit similar robustness.

Biological Activity

The compound 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione is a member of the isoindole class of compounds, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole core substituted with a benzyloxy group and a bromo atom. Its molecular formula is C18_{18}H16_{16}BrN1_{1}O3_{3}, which contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that isoindole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound was evaluated for its cytotoxic effects against several cancer cell lines, showing promising results with IC50_{50} values in the low micromolar range, suggesting potent anticancer activity.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)6.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary findings suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Membrane Disruption : In microbial cells, it alters membrane integrity, leading to cell lysis and death.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and assessed their anticancer potential. The compound showed significant inhibition of tumor growth in xenograft models, with a notable reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The study found that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.

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